An In-depth Technical Guide to D-Sorbitol-¹³C: Chemical Properties, Synthesis, and Applications
An In-depth Technical Guide to D-Sorbitol-¹³C: Chemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Sorbitol-¹³C, a stable isotope-labeled form of the sugar alcohol D-sorbitol. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and illustrates key workflows for its application in research and development.
Core Chemical and Physical Properties
D-Sorbitol-¹³C is chemically identical to its unlabeled counterpart, with the exception of the isotopic substitution of one or more carbon atoms with the stable isotope ¹³C. This labeling provides a distinct mass signature, making it an invaluable tool for tracing metabolic pathways and as an internal standard in quantitative analyses.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of D-Sorbitol-¹³C. Note that some properties may vary slightly depending on the position and number of ¹³C labels.
| Property | Value | References |
| Chemical Formula | ¹³CₓC₆₋ₓH₁₄O₆ | |
| Molecular Weight | Approx. 183.16 g/mol (for single ¹³C label) | |
| Appearance | White crystalline powder, flakes, or granules | [1] |
| Melting Point | 98-100 °C | [1] |
| Solubility | Soluble in water and DMSO. | [1] |
| Isotopic Purity | Typically ≥98 atom % ¹³C | [1] |
| Optical Activity | [α]₂₅/D +101°, c = 0.5 in acidified ammonium (B1175870) molybdate |
Synthesis of D-Sorbitol-¹³C
The most common method for the synthesis of D-Sorbitol-¹³C is the reduction of ¹³C-labeled D-glucose. This can be achieved through catalytic hydrogenation or with a chemical reducing agent such as sodium borohydride (B1222165). The following protocol details the synthesis of D-Sorbitol-1-¹³C from D-Glucose-1-¹³C using sodium borohydride.
Experimental Protocol: Synthesis and Purification
Materials:
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D-Glucose-1-¹³C
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Sodium borohydride (NaBH₄)
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Deionized water
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Dowex® 50WX8 cation exchange resin
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Hydrochloric acid (HCl), dilute
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Chromatography column
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Rotary evaporator
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Thin Layer Chromatography (TLC) supplies
Procedure:
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Dissolution of Labeled Glucose: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-Glucose-1-¹³C (1 equivalent) in deionized water at room temperature.
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Reduction Reaction: Cool the glucose solution in an ice bath. Slowly and portion-wise, add a solution of sodium borohydride (0.3 equivalents) in a small amount of cold deionized water to the stirring glucose solution. Monitor the reaction progress using TLC to confirm the consumption of the starting material. The reaction is typically allowed to stir at room temperature for 2-4 hours.
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Quenching the Reaction: After the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of dilute hydrochloric acid until effervescence ceases and the pH of the solution is neutral (pH ~7).
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Purification via Ion Exchange Chromatography: Pack a chromatography column with Dowex® 50WX8 cation exchange resin. Pass the reaction mixture through the column to remove sodium ions. Collect the eluate containing the D-Sorbitol-1-¹³C.
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Solvent Removal: Concentrate the collected eluate under reduced pressure using a rotary evaporator to obtain the crude product.
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Recrystallization: Further purify the D-Sorbitol-1-¹³C by recrystallization from an aqueous ethanol solution to yield the final product as a white solid.
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Quality Control: The isotopic and chemical purity of the synthesized D-Sorbitol-1-¹³C should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Methodologies
Accurate analysis of D-Sorbitol-¹³C is crucial for its application in quantitative studies. The following are detailed protocols for its analysis using NMR and Mass Spectrometry.
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the identity, structure, and isotopic enrichment of D-Sorbitol-¹³C.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
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Accurately weigh 10-20 mg of the D-Sorbitol-¹³C sample.
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Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
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¹H NMR: Acquire a standard proton spectrum to verify the overall structure and chemical purity.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The position of the enriched carbon will show a significantly enhanced signal intensity compared to the natural abundance signals of the other carbons. This confirms the position of the ¹³C label.
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Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment can be used to confirm the connectivity between the ¹³C-labeled carbon and its attached proton(s).
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and confirm the isotopic purity of D-Sorbitol-¹³C.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
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Prepare a stock solution of D-Sorbitol-¹³C in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
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Further dilute the stock solution to a working concentration of 1-10 µg/mL in the mobile phase to be used for analysis.
Data Acquisition:
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Ionization Mode: ESI in negative ion mode is often suitable for sugar alcohols, detecting the [M-H]⁻ ion.
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Mass Analyzer: Operate in full scan mode to acquire the mass spectrum.
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Data Analysis: Determine the monoisotopic mass of the parent ion. The mass shift corresponding to the number of ¹³C labels will be observed. For example, D-Sorbitol-1-¹³C will have a mass approximately 1.00335 Da higher than unlabeled D-Sorbitol. The relative intensities of the labeled and unlabeled isotopic peaks can be used to calculate the isotopic enrichment.
Visualizing Pathways and Workflows
Synthesis of D-Sorbitol-¹³C
The following diagram illustrates the chemical synthesis of D-Sorbitol-1-¹³C from D-Glucose-1-¹³C via reduction with sodium borohydride.
Caption: Chemical synthesis pathway of D-Sorbitol-1-¹³C.
Experimental Workflow: Metabolic Flux Analysis
D-Sorbitol-¹³C is frequently used as a tracer in metabolic flux analysis to study the polyol pathway. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for metabolic flux analysis.
